AKR1C1-IN-1

Beschreibung

Eigenschaften

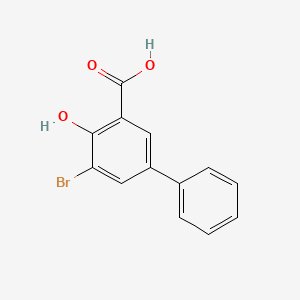

IUPAC Name |

3-bromo-2-hydroxy-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZSXNULHSIRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296397 | |

| Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4906-68-7 | |

| Record name | NSC109116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AKR1C1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase, is a critical enzyme in steroid hormone metabolism.[1][2] It primarily catalyzes the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone, thereby regulating progesterone signaling.[2][3] Dysregulation of AKR1C1 activity is implicated in various pathologies, including hormone-dependent cancers like breast, prostate, and endometrial cancers, as well as endometriosis.[4][5] Consequently, AKR1C1 has emerged as a significant therapeutic target. This guide delineates the mechanism of action of small molecule inhibitors targeting AKR1C1, with a focus on their biochemical interactions, cellular effects, and the experimental methodologies used for their characterization.

The Role and Function of AKR1C1

AKR1C1 is a member of the aldo-keto reductase superfamily that utilizes NADH or NADPH as cofactors to reduce aldehydes and ketones to their corresponding alcohols.[1][2] The enzyme plays a crucial role in the metabolism of steroids and prostaglandins.[5][6] In steroid metabolism, AKR1C1 is a key regulator of the activity of progesterone by converting it to the inactive 20α-hydroxyprogesterone.[7][8] This function is critical in tissues such as the endometrium, where AKR1C1 activity can prevent the pro-gestational effects of progesterone.[4]

AKR1C1, along with other AKR1C isoforms, regulates the ligand occupancy and trans-activation of steroid hormone receptors, including the progesterone, androgen, and estrogen receptors.[5][9] Aberrant expression of AKR1C1 has been linked to the progression of several cancers. For instance, increased expression of AKR1C1 can contribute to cell proliferation and metastasis in non-small-cell lung cancer.[1] It has also been implicated in resistance to chemotherapy agents like cisplatin.[10]

General Mechanism of Action of AKR1C1 Inhibitors

AKR1C1 inhibitors are typically small molecules that bind to the active site of the enzyme, preventing the binding of its natural substrates and/or the cofactor NADPH. The general mechanism involves competitive or non-competitive inhibition of the enzyme's reductase activity.

The active site of AKR1C1 contains a binding pocket for the steroid substrate and a binding site for the NADPH cofactor.[4] Inhibitors are often designed to occupy the substrate-binding pocket, forming interactions with key amino acid residues. The high sequence identity among AKR1C isoforms, particularly between AKR1C1 and AKR1C2 which differ by only one amino acid in the active site (Leu54 in AKR1C1 vs. Val54 in AKR1C2), presents a challenge for developing selective inhibitors.[4][11] Potent and selective inhibitors often exploit this difference by incorporating chemical moieties that preferentially interact with Leu54 in AKR1C1.[8]

Below is a diagram illustrating the general mechanism of AKR1C1 inhibition.

Caption: General mechanism of AKR1C1 inhibition.

Quantitative Data for Representative AKR1C1 Inhibitors

Several classes of compounds have been identified as AKR1C1 inhibitors, including salicylic acid derivatives, N-phenylanthranilic acids, and natural products. The following table summarizes the inhibitory potency of selected compounds against AKR1C1 and other AKR1C isoforms for selectivity comparison.

| Compound Name/Class | Target Enzyme | IC50 (nM) | Ki (µM) | Selectivity Notes | Reference |

| 3,5-dichlorosalicylic acid | AKR1C1 | 44 | - | Potent inhibitor. | [7] |

| 3-bromo-5-phenylsalicylic acid | AKR1C1 | 460 (in cells) | 0.004 | 21-fold more potent for AKR1C1 over AKR1C2. | [8] |

| 3-chloro-5-phenylsalicylic acid | AKR1C1 | 100 (in cells) | 0.00086 | 24-fold more selective for AKR1C1 over AKR1C2. | [8] |

| Compound 9 (3-(2-carboxyethylamino)-2-naphthoic acid) | AKR1C1 | - | 19 | Also inhibits AKR1C2 and AKR1C3. | [4] |

| Alantolactone | AKR1C1 | - | - | Selectively inhibits AKR1C1 over AKR1C2 and AKR1C3. | [1] |

Experimental Protocols

The characterization of AKR1C1 inhibitors involves a series of biochemical and cell-based assays.

Recombinant Protein Expression and Purification

Human AKR1C1 is typically expressed in E. coli and purified using affinity chromatography. This provides a source of active enzyme for in vitro assays.

In Vitro Enzyme Inhibition Assay

The inhibitory activity of compounds against AKR1C1 is commonly measured by monitoring the change in NADPH concentration.

-

Principle: The enzymatic activity of AKR1C1 is determined by measuring the decrease in NADPH absorbance at 340 nm as it is converted to NADP+.

-

Protocol:

-

A reaction mixture is prepared containing recombinant AKR1C1 protein, a suitable substrate (e.g., S-tetralol), NADPH, and a buffer (e.g., potassium phosphate buffer, pH 7.4).[1]

-

The enzyme is pre-incubated with varying concentrations of the inhibitor or DMSO (vehicle control).[1]

-

The reaction is initiated by adding the substrate and NADPH mixture.[1]

-

The absorbance at 340 nm is recorded over time in kinetic mode.[1]

-

The relative enzymatic activity is calculated and normalized to the vehicle control.[1]

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: Workflow for AKR1C1 enzyme inhibition assay.

Molecular Docking

Computational docking studies are used to predict the binding mode of inhibitors within the AKR1C1 active site.

-

Protocol:

-

The crystal structure of AKR1C1 (e.g., PDB ID: 1MRQ or 3C3U) is used as the receptor.[1][4]

-

The 3D structure of the inhibitor (ligand) is generated and optimized.[1]

-

Solvent molecules and original ligands are removed from the crystal structure, while the NADP+ cofactor is retained.[1][4]

-

A docking program (e.g., AutoDock Vina, FlexX) is used to predict the binding conformation of the ligand within the defined active site.[1][4]

-

The conformation with the best docking score is analyzed to identify key interactions with active site residues.[1]

-

Cellular Assays

Cell-based assays are crucial to evaluate the effect of inhibitors in a more physiologically relevant context.

-

Cell Proliferation and Viability Assays: To determine the impact of AKR1C1 inhibition on cancer cell growth, assays such as MTT or colony formation assays are performed on cell lines that overexpress AKR1C1 (e.g., non-small-cell lung cancer cell lines).[1]

-

Metabolism Assays: The ability of an inhibitor to block the metabolism of progesterone by AKR1C1 in intact cells can be assessed by measuring the levels of progesterone and its metabolite, 20α-hydroxyprogesterone, using techniques like HPLC or LC-MS.[8]

Downstream Signaling Pathways

Inhibition of AKR1C1 can modulate various signaling pathways, particularly in cancer cells where AKR1C1 is overexpressed. One notable pathway involves the transcription factor STAT3.

AKR1C1 has been shown to facilitate the interaction between STAT3 and its upstream kinase JAK2, leading to the phosphorylation and activation of STAT3.[1] Activated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and metastasis.[1] Inhibitors of AKR1C1 can disrupt this process, leading to reduced STAT3 activation and suppression of tumor growth and metastasis.[1]

Caption: AKR1C1-mediated STAT3 signaling pathway and its inhibition.

Conclusion

AKR1C1 inhibitors represent a promising therapeutic strategy for a range of diseases, particularly hormone-dependent cancers. Their primary mechanism of action involves binding to the active site of the enzyme, thereby preventing the metabolism of key substrates like progesterone. The development of potent and selective inhibitors is a key focus of ongoing research, with the goal of minimizing off-target effects. A thorough understanding of the biochemical and cellular mechanisms of these inhibitors, as detailed in this guide, is essential for their successful translation into clinical applications.

References

- 1. Frontiers | Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer [frontiersin.org]

- 2. AKR1C1 - Wikipedia [en.wikipedia.org]

- 3. Aldo-Keto Reductase 1C1 (AKR1C1) as the First Mutated Gene in a Family with Nonsyndromic Primary Lipedema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of aldo-keto reductases AKR1C1-AKR1C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. AKR1C1 aldo-keto reductase family 1 member C1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

AKR1C1-IN-1: A Potent and Selective Inhibitor of Aldo-Keto Reductase 1C1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aldo-keto reductase 1C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase, is a critical enzyme in human steroid metabolism. It primarily catalyzes the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone. Dysregulation of AKR1C1 activity has been implicated in various pathological conditions, including hormone-dependent cancers and chemoresistance. This has rendered AKR1C1 a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of AKR1C1-IN-1, a potent and highly selective inhibitor of AKR1C1, intended to aid researchers and drug development professionals in their exploration of AKR1C1-targeted therapies.

This compound: Potency and Selectivity

This compound demonstrates exceptional potency and selectivity for AKR1C1 over other isoforms of the aldo-keto reductase family. The inhibitory activity of this compound has been quantified through the determination of its inhibition constants (Ki) and its half-maximal inhibitory concentration (IC50) in a cellular context.

Table 1: Inhibitory Activity of this compound against AKR1C Isoforms

| Target | Ki Value |

| AKR1C1 | 4 nM |

| AKR1C2 | 87 nM |

| AKR1C3 | 4.2 µM |

| AKR1C4 | 18.2 µM |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 Value |

| Inhibition of Progesterone Metabolism | AKR1C1-overexpressed BAECs | 460 nM |

Experimental Protocols

Determination of Ki values for this compound

The inhibitory potency of this compound against recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 is determined using a spectrophotometric or fluorometric enzymatic assay.

Materials:

-

Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes

-

This compound (dissolved in DMSO)

-

Substrate (e.g., S-tetralol or 1-acenaphthenol)

-

Cofactor (NADP+ or NAD+)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

96-well microplates

-

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, the respective AKR1C enzyme, and the cofactor (NADP+).

-

Add varying concentrations of this compound to the wells. A DMSO control (vehicle) should be included.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate (e.g., S-tetralol).

-

Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm or fluorescence at an appropriate excitation/emission wavelength in kinetic mode for a set duration (e.g., 15 minutes).

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the Ki values by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

Determination of Cellular IC50 for Inhibition of Progesterone Metabolism

The cellular potency of this compound is assessed by measuring its ability to inhibit the metabolism of progesterone in cells overexpressing AKR1C1.

Materials:

-

Bovine aortic endothelial cells (BAECs) stably overexpressing human AKR1C1

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Progesterone

-

LC-MS/MS system

Procedure:

-

Seed the AKR1C1-overexpressing BAECs in appropriate cell culture plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound in serum-free medium for a specified time (e.g., 2 hours).

-

Add progesterone to the medium to a final concentration (e.g., 30 µM) and incubate for a defined period (e.g., 6 hours).

-

Collect the culture medium from each well.

-

Extract the steroids from the medium using an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Quantify the amount of the progesterone metabolite, 20α-hydroxyprogesterone, using a validated LC-MS/MS method.

-

Calculate the percentage of progesterone metabolism inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

AKR1C1 in Progesterone Metabolism

AKR1C1 plays a pivotal role in the metabolic inactivation of progesterone. The following diagram illustrates this key step in steroid hormone regulation.

Caption: AKR1C1 catalyzes the conversion of active progesterone to its inactive metabolite.

Experimental Workflow for AKR1C1 Inhibitor Screening

The process of identifying and characterizing selective AKR1C1 inhibitors like this compound involves a multi-step workflow, from initial screening to cellular validation.

Investigating the Therapeutic Potential of AKR1C1 Inhibition in Cancer Research: A Technical Guide

Disclaimer: No specific public domain information is available for a compound designated "AKR1C1-IN-1". This technical guide will therefore focus on the well-characterized AKR1C1 inhibitor, Alantolactone (ALA) , as a representative example to illustrate the therapeutic potential of targeting AKR1C1 in cancer research. The principles, experimental protocols, and data presentation formats are broadly applicable to the study of other AKR1C1 inhibitors.

Introduction

Aldo-keto reductase family 1 member C1 (AKR1C1) is a member of the aldo-keto reductase superfamily of enzymes that catalyze the NADPH-dependent reduction of various aldehydes and ketones.[1] Emerging evidence has implicated AKR1C1 in multiple aspects of cancer biology, including cell proliferation, metastasis, and resistance to chemotherapy.[2][3] Its overexpression has been observed in a variety of malignancies, such as non-small-cell lung cancer (NSCLC), breast cancer, and head and neck squamous cell carcinoma, often correlating with poor prognosis.[2][4] AKR1C1 exerts its pro-tumorigenic effects through various mechanisms, including the regulation of steroid hormone metabolism and the modulation of key signaling pathways like STAT3 and JAK2/STAT3.[5][6] These findings have established AKR1C1 as a promising therapeutic target for cancer intervention. This guide provides an in-depth overview of the preclinical investigation of Alantolactone, a natural sesquiterpene lactone, as a potent and selective inhibitor of AKR1C1.

Mechanism of Action of AKR1C1 in Cancer

AKR1C1 contributes to cancer progression through both its enzymatic and non-enzymatic functions. It is involved in the metabolism of progesterone and can influence the activity of steroid hormone receptors.[4][5] Furthermore, AKR1C1 has been shown to interact with and modulate the activity of key signaling proteins. A critical interaction is with the Signal Transducer and Activator of Transcription 3 (STAT3). AKR1C1 can enhance the phosphorylation of STAT3, leading to its activation and the subsequent transcription of genes involved in cell proliferation, survival, and metastasis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on Alantolactone's activity against AKR1C1 and its effects on cancer cells.

Table 1: In Vitro Inhibitory Activity of Alantolactone against AKR1C Isoforms

| Enzyme | IC50 (µM) |

| AKR1C1 | ~5 |

| AKR1C2 | >50 |

| AKR1C3 | >50 |

Data presented here is representative and compiled from various sources. Actual values may vary between studies.

Table 2: Anti-proliferative Activity of Alantolactone in NSCLC Cell Lines

| Cell Line | Treatment Duration (h) | IC50 (µM) |

| NCI-H460 | 24 | >25 |

| NCI-H460 | 48 | ~15 |

| NCI-H460 | 72 | ~10 |

Data derived from cell viability assays (e.g., CCK-8).[2]

Table 3: In Vivo Tumor Growth Inhibition by Alantolactone in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |

| Vehicle Control | - | 0 |

| Alantolactone | 10 | Significant reduction |

| Alantolactone | 20 | More significant reduction |

Results are based on NCI-H460 xenografts in nude mice.[2]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway involving AKR1C1 and a typical experimental workflow for evaluating an AKR1C1 inhibitor are provided below.

Caption: AKR1C1 facilitates JAK2-mediated phosphorylation and activation of STAT3.

Caption: A typical workflow for evaluating a novel AKR1C1 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

AKR1C1 Enzymatic Activity Assay

Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human AKR1C1.

Materials:

-

Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes.

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Substrate: s-tetralol (1 mM).

-

Cofactor: NADP+ (0.5 mM).

-

Test compound (e.g., Alantolactone) dissolved in DMSO.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture containing 2 µg of the recombinant enzyme in 50 µL of assay buffer.

-

Add varying concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and incubate on ice for 10 minutes.[2]

-

Initiate the reaction by adding 50 µL of a substrate mixture containing s-tetralol and NADP+ in the assay buffer.[2]

-

Immediately measure the change in absorbance at 340 nm in kinetic mode for 15 minutes at 37°C.[2]

-

The rate of NADPH formation is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of an AKR1C1 inhibitor on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., NCI-H460).

-

Complete culture medium.

-

96-well cell culture plates.

-

Test compound (e.g., Alantolactone) at various concentrations.

-

Cell Counting Kit-8 (CCK-8) solution.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[2]

-

Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 24, 48, or 72 hours.[2]

-

After the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[2]

-

Measure the absorbance at 450 nm using a microplate reader.[7]

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

-

Determine the IC50 value for each time point.

Western Blot Analysis

Objective: To determine the effect of an AKR1C1 inhibitor on the expression and phosphorylation of target proteins.

Materials:

-

Cancer cells treated with the test compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (e.g., anti-AKR1C1, anti-p-STAT3, anti-STAT3, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagent.

-

Imaging system.

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[2]

-

Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[2]

-

Use a loading control like GAPDH to normalize the protein levels.

Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of an AKR1C1 inhibitor.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice).

-

Cancer cells (e.g., 2 x 10⁶ NCI-H460 cells in PBS).

-

Test compound formulated for in vivo administration (e.g., intravenous injection).

-

Vehicle control solution.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject the cancer cells into the right flank of the mice.[2]

-

Allow the tumors to grow to a palpable size (e.g., ~50-100 mm³).

-

Randomly divide the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., every 2 days for 21 days).[2]

-

Measure the tumor volume using calipers every few days. The formula Volume = (width)² x length/2 can be used.[8]

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[2]

Conclusion

The inhibition of AKR1C1 presents a promising strategy for cancer therapy. As exemplified by the preclinical data on Alantolactone, targeting AKR1C1 can lead to the suppression of tumor growth and metastasis. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel AKR1C1 inhibitors, from initial in vitro screening to in vivo efficacy studies. Further investigation into the therapeutic potential of AKR1C1 inhibition is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. AKR1C1 - Wikipedia [en.wikipedia.org]

- 2. Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer [frontiersin.org]

- 4. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]

- 5. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AKR1C1 alleviates LPS-induced ALI in mice by activating the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKR1C1 Protects Corneal Epithelial Cells Against Oxidative Stress-Mediated Ferroptosis in Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

AKR1C1-IN-1: A Technical Guide to its Effects on Steroid Hormone Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase (20α-HSD), is a critical enzyme in the metabolism of steroid hormones. It primarily catalyzes the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone, thereby regulating progesterone's biological activity.[1] Additionally, AKR1C1 is involved in the metabolism of androgens, specifically in the inactivation of 5α-dihydrotestosterone (DHT).[2][3][4] Dysregulation of AKR1C1 activity has been implicated in a variety of diseases, including cancer and reproductive disorders.

AKR1C1-IN-1 is a potent and selective inhibitor of AKR1C1. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on steroid hormone pathways. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Data Presentation

Inhibitory Activity of this compound

This compound demonstrates high potency and selectivity for AKR1C1 over other isoforms of the AKR1C family. The following table summarizes its inhibitory constants (Ki) and the half-maximal inhibitory concentration (IC50) for the inhibition of progesterone metabolism.

| Target | Ki | IC50 (Progesterone Metabolism) |

| AKR1C1 | 4 nM | 460 nM |

| AKR1C2 | 87 nM | Not Reported |

| AKR1C3 | 4.2 µM | Not Reported |

| AKR1C4 | 18.2 µM | Not Reported |

Note: The IC50 value was determined in AKR1C1-overexpressing Bovine Aortic Endothelial Cells (BAECs).

Experimental Protocols

Recombinant Human AKR1C1 Enzyme Inhibition Assay

This protocol is designed to determine the in vitro inhibitory potency of this compound against purified recombinant human AKR1C1 enzyme.

Materials:

-

Recombinant human AKR1C1 enzyme

-

This compound

-

Progesterone (substrate)

-

NADPH (cofactor)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

DMSO (for dissolving inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Recombinant human AKR1C1 enzyme

-

This compound dilution (or DMSO for control)

-

-

Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a solution of progesterone and NADPH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable model (e.g., Cheng-Prusoff equation) to determine the Ki value.

Cell-Based Progesterone Metabolism Assay

This protocol assesses the ability of this compound to inhibit the metabolism of progesterone in a cellular context.

Materials:

-

A suitable cell line overexpressing AKR1C1 (e.g., transfected HEK293 or BAECs)

-

This compound

-

Progesterone

-

Cell culture medium and supplements

-

Multi-well cell culture plates

-

LC-MS/MS or other suitable analytical method for quantifying progesterone and its metabolites

Procedure:

-

Seed the AKR1C1-overexpressing cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) for a predetermined time.

-

Add progesterone to the cell culture medium at a final concentration relevant to the experimental question.

-

Incubate the cells for a specific time period to allow for progesterone metabolism.

-

Collect the cell culture supernatant and/or cell lysates.

-

Extract the steroids from the collected samples.

-

Analyze the concentrations of progesterone and its primary metabolite, 20α-hydroxyprogesterone, using LC-MS/MS.

-

Calculate the percentage of progesterone metabolism at each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Progesterone Metabolism Pathway and Inhibition by this compound

Caption: Inhibition of progesterone metabolism by this compound.

5α-Dihydrotestosterone (DHT) Inactivation Pathway

Caption: AKR1C1-mediated inactivation of DHT.

Experimental Workflow for IC50 Determination

Caption: Workflow for cell-based IC50 determination.

Conclusion

This compound is a valuable research tool for investigating the roles of AKR1C1 in steroid hormone metabolism and associated pathologies. Its high potency and selectivity make it a precise instrument for modulating the progesterone and androgen pathways. The provided data and protocols serve as a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further investigation into the in vivo efficacy and therapeutic potential of this compound is warranted.

References

The Role of AKR1C1 Expression in Cancer Chemoresistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member C1 (AKR1C1) is an enzyme implicated in the metabolism of a wide range of substrates, including steroids and chemotherapeutic agents. Emerging evidence has solidified a significant correlation between the overexpression of AKR1C1 and the development of chemoresistance in various cancer types. This phenomenon poses a considerable challenge to the efficacy of numerous anti-cancer drugs. This technical guide provides a comprehensive overview of the link between AKR1C1 expression and chemoresistance, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing detailed experimental protocols for investigating this relationship. The primary signaling pathways involved, namely the NRF2-KEAP1 and STAT1/3 pathways, are elucidated through descriptive diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are focused on understanding and overcoming cancer chemoresistance.

Introduction

Chemoresistance remains a primary obstacle in the successful treatment of cancer. One of the key mechanisms contributing to this resistance is the increased metabolic inactivation of chemotherapeutic drugs by cancer cells. Aldo-keto reductase 1C1 (AKR1C1), a member of the aldo-keto reductase superfamily, has been identified as a critical player in this process. AKR1C1 catalyzes the NADPH-dependent reduction of carbonyl groups present in several classes of chemotherapeutic agents, rendering them inactive.

Elevated expression of AKR1C1 has been observed in a multitude of human tumors and is often associated with a poor prognosis and resistance to therapies such as platinum-based drugs and anthracyclines. The upregulation of AKR1C1 can be triggered by the cellular stress induced by chemotherapy itself, creating a feed-forward loop that enhances drug resistance. This guide will delve into the molecular intricacies of AKR1C1-mediated chemoresistance, present quantitative evidence of its impact, and offer detailed methodologies for its study in a laboratory setting.

Quantitative Data on AKR1C1 Expression and Chemoresistance

The following tables summarize the quantitative relationship between AKR1C1 expression and the half-maximal inhibitory concentration (IC50) of various chemotherapeutic agents in different cancer cell lines.

Table 1: Impact of AKR1C1 Overexpression on Chemosensitivity

| Cancer Type | Cell Line | Chemotherapeutic Agent | AKR1C1 Status | IC50 Value | Fold Change in Resistance | Reference |

| Bladder Cancer | T24 | Pirarubicin | Overexpression | 162.62 ± 4.14 nM | ~3.5x increase | |

| Bladder Cancer | T24 | Pirarubicin | Control | 46.59 ± 2.01 nM | - | |

| Head and Neck Squamous Cell Carcinoma | Cal-27 | Cisplatin | Overexpression | > 11.28 nM | Increased | |

| Head and Neck Squamous Cell Carcinoma | Cal-27 | Cisplatin | Control | 11.28 nM | - |

Table 2: Impact of AKR1C1 Knockdown/Inhibition on Chemosensitivity

| Cancer Type | Cell Line | Chemotherapeutic Agent | AKR1C1 Status/Inhibitor | IC50 Value | Fold Change in Sensitivity | Reference |

| Head and Neck Squamous Cell Carcinoma | HNSCC Cells | Cisplatin | Silencing of AKR1C1 | Reduced | Increased sensitivity | |

| Human Colon Cancer | HCT15 resistant cells | Cisplatin | AKR1C1/AKR1C3 inhibitors | Increased sensitivity | Increased sensitivity | |

| Leukemic U937 cells | U937 resistant cells | Daunorubicin | AKR1C1/AKR1C3 knockdown | Increased sensitivity | Increased sensitivity | |

| Bladder Cancer | RT4 | Pirarubicin | Aspirin (AKR1C1 inhibitor) | Reduced | Increased sensitivity |

Table 3: Inhibitory Activity of Compounds against AKR1C1

| Compound | Target | Ki Value | IC50 Value (in cells) | Reference |

| 3-bromo-5-phenylsalicylic acid | AKR1C1 | 4 nM | 460 nM (progesterone metabolism) | |

| 3-chloro-5-phenylsalicylic acid | AKR1C1 | 0.86 nM | 100 nM (progesterone metabolism) | |

| Ruthenium complexes | AKR1C1 | Sub-µM Ki values | Low µM IC50 values (MCF-7 cells) |

Signaling Pathways Involving AKR1C1 in Chemoresistance

Two major signaling pathways have been identified as key regulators of AKR1C1 expression and its role in chemoresistance: the NRF2-KEAP1 pathway and the STAT1/3 signaling pathway.

The NRF2-KEAP1 Pathway

The Nuclear factor-erythroid 2 p45-related factor 2 (NRF2)-Kelch-like ECH-associated protein 1 (KEAP1) pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. However, upon exposure to cellular stressors such as chemotherapeutic agents, KEAP1 is inactivated, allowing NRF2 to translocate to the nucleus. In the nucleus, NRF2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, including AKR1C1, leading to their increased expression. This upregulation of AKR1C1 enhances the detoxification of the chemotherapeutic drug and reactive aldehydes generated from oxidative stress, thereby promoting cell survival and chemoresistance.

The STAT1/3 Signaling Pathway

Signal transducer and activator of transcription (STAT) proteins are key components of cytokine signaling pathways. In the context of chemoresistance, AKR1C1 has been shown to activate STAT1 and STAT3. This activation can occur through an enzyme-independent mechanism. Activated STAT1 and STAT3 can then promote the expression of genes involved in cell survival, anti-apoptosis, and cancer stemness, thereby contributing to cisplatin resistance in cancers like head and neck squamous cell carcinoma (HNSCC). Furthermore, external factors such as cigarette metabolites can induce AKR1C1 expression, which in turn activates STAT signaling, creating a link between environmental exposures and chemoresistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the link between AKR1C1 expression and chemoresistance.

Quantification of AKR1C1 Expression

4.1.1. Real-Time Quantitative PCR (RT-qPCR)

This method is used to quantify the mRNA expression levels of AKR1C1.

-

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for AKR1C1 and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

-

-

Procedure:

-

RNA Extraction: Isolate total RNA from cancer cell lines or tumor tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for AKR1C1 and the housekeeping gene, and the qPCR master mix.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data and calculate the relative expression of AKR1C1 using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

4.1.2. Western Blotting

This technique is used to determine the protein expression levels of AKR1C1.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against AKR1C1

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-AKR1C1 antibody and the anti-loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the AKR1C1 protein level to the loading control.

-

Cell Viability and Chemoresistance Assays

4.2.1. MTT/MTS/CCK-8 Assay

These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability, to determine the IC50 of a chemotherapeutic agent.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Chemotherapeutic agent

-

MTT, MTS, or CCK-8 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Incubation: Add the MTT, MTS, or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: For MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay

4.3.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

Chemotherapeutic agent

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with the chemotherapeutic agent to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

AKR1C1 in Metabolic Disorders: A Technical Guide to Pathophysiology and Therapeutic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aldo-Keto Reductase AKR1C1

Aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase (20α-HSD), is a member of a large superfamily of NAD(P)H-dependent oxidoreductases.[1] These enzymes are critical in the metabolism of a wide array of substrates, including aldehydes, ketones, steroids, and prostaglandins.[1][2] AKR1C1, along with its highly homologous isoforms AKR1C2, AKR1C3, and AKR1C4, plays a pivotal role in regulating the activity of steroid hormones and other signaling molecules at a pre-receptor level.[2][3]

Functionally, AKR1C1 is best characterized by its 20-ketosteroid reductase activity, primarily catalyzing the conversion of progesterone to its inactive metabolite, 20α-hydroxyprogesterone.[1][4] It also metabolizes androgens, such as dihydrotestosterone (DHT), and is involved in bile acid biosynthesis and the detoxification of xenobiotics.[2][3] Given its central role in steroid homeostasis, dysregulation of AKR1C1 has been implicated in various pathologies, including hormone-dependent cancers and, increasingly, metabolic disorders.[3] This guide provides an in-depth overview of AKR1C1's involvement in metabolic diseases and explores the potential for its therapeutic inhibition.

The Role of AKR1C1 in Metabolic Disorders

AKR1C1 is highly expressed in key metabolic tissues, including the liver and adipose tissue.[5][6] Its influence on metabolic homeostasis is primarily mediated through its regulation of steroid hormones, which have profound effects on adipogenesis, fat distribution, and glucose metabolism.

Steroid Metabolism, Adipogenesis, and Obesity-Related Disorders

AKR1C1's primary metabolic function is the inactivation of progesterone.[4] Progesterone itself has lipogenic effects, and an imbalance in its levels can promote fat storage.[7] Studies have identified genetic variants in AKR1C1 that cause a partial loss of function, leading to reduced progesterone catalysis.[7] This results in elevated local progesterone levels, which can upregulate adipogenic transcription factors like SREBP1c, promoting adipocyte differentiation and lipid accumulation, particularly in subcutaneous adipose tissue.[7][8] This mechanism is a proposed driver for lipedema, a disorder characterized by excessive and painful subcutaneous fat deposition.[5][7]

Furthermore, AKR1C1 expression is elevated in the subcutaneous fat of women with obesity, suggesting its involvement in broader metabolic dysregulation.[7] The inactivation of potent androgens by AKR1C enzymes can also increase adipogenesis and fat mass.[8][9] By controlling the balance of these powerful hormones within adipose tissue, AKR1C1 acts as a key local regulator of fat storage and distribution.

Prostaglandin Synthesis and Inflammation

Beyond steroids, AKR1C1 is involved in the synthesis of prostaglandins, such as Prostaglandin F2α (PGF2α).[7] PGF2α can inhibit adipogenesis by acting on preadipocytes.[7] Therefore, reduced AKR1C1 activity could lead to lower PGF2α levels, further contributing to increased adipogenesis.[7] Additionally, pro-inflammatory mediators have been shown to induce AKR1C1 expression, linking the enzyme to chronic inflammatory states that often accompany metabolic disorders like obesity and type 2 diabetes.[10]

Association with Type 2 Diabetes

Clinical studies have revealed a significant link between AKR1C1 and type 2 diabetes (T2D). The mRNA levels of AKR1C1 and AKR1C2 are significantly higher in the prostate tissue of patients with T2D compared to those without.[11] In vitro experiments have further demonstrated that high glucose conditions can induce the expression of AKR1C1, AKR1C2, and AKR1C3 in cell lines.[11] Interestingly, some sulfonylureas, a class of anti-diabetic drugs, have been shown to inhibit the enzymatic activity of AKR1C enzymes, suggesting that part of their therapeutic effect could be mediated through this pathway.[11]

Role in the Liver and Non-Alcoholic Fatty Liver Disease (NAFLD)

AKR1C1 is highly expressed in the liver.[6] While its direct role in the pathogenesis of NAFLD is still under investigation, it is strongly associated with the progression of hepatocellular carcinoma (HCC), a potential long-term consequence of NAFLD.[6] Inhibition of AKR1C1 in hepatoma cell models affects the expression of crucial cell cycle regulators, suggesting a role in liver cell proliferation.[6] Although other AKR isoforms like AKR1B10 have a more defined role in NAFLD, the high expression of AKR1C1 in the liver and its link to inflammation and cell cycle control make it a person of interest in the progression from simple steatosis to more severe liver pathologies.[6]

Table 1: Summary of AKR1C1's Involvement in Metabolic Disorders

| Disorder/Process | Tissue/Cell Type | Key Finding | Implication | Reference(s) |

| Lipedema | Subcutaneous Adipose | Loss-of-function variants in AKR1C1 identified in patients. | Reduced progesterone metabolism leads to increased local lipogenesis. | [5][7] |

| Obesity | Subcutaneous Adipose | Higher AKR1C1 expression in obese women. Inactivation of androgens by AKR1C enzymes increases adipogenesis. | AKR1C1 is a local regulator of fat deposition. | [7][8] |

| Adipogenesis | Adipose-derived Stem Cells | AKR1C1 acts as a positive regulator of adipogenesis and a negative regulator of osteogenesis. | Modulates stem cell differentiation fate. | [12] |

| Type 2 Diabetes | Prostate Tissue, PC3 Cells | Increased AKR1C1 mRNA in T2D patients. High glucose induces AKR1C1 expression in vitro. | Hyperglycemia may upregulate AKR1C1, linking it to diabetic complications. | [11] |

| Liver Disease | Liver, Hepatoma Cells | Highly expressed in the liver; inhibition affects cell cycle regulators in HCC models. | Potential role in the proliferative aspects of liver disease progression (e.g., NAFLD to HCC). | [6] |

Therapeutic Potential and Inhibition of AKR1C1

Given its role in promoting pathways that lead to excess fat accumulation and its association with metabolic diseases, AKR1C1 presents a compelling target for therapeutic intervention. Inhibiting AKR1C1 could help restore normal steroid and prostaglandin homeostasis in metabolic tissues, thereby mitigating lipogenesis and inflammation.

A variety of small molecule inhibitors for AKR1C enzymes have been developed, ranging from natural products like flavonoids to synthetic compounds such as salicylic acid derivatives.[2][10] A critical challenge in developing AKR1C1 inhibitors is achieving selectivity over the highly homologous AKR1C2 and AKR1C3 isoforms to minimize off-target effects.

Table 2: Selected Inhibitors of AKR1C1

| Inhibitor | Class | IC₅₀ / Kᵢ (AKR1C1) | Selectivity Profile | Reference(s) |

| 3-Bromo-5-phenylsalicylic acid | Salicylic Acid Derivative | Kᵢ = 4 nM | ~21-fold selective over AKR1C2. | [2] |

| 3-Chloro-5-phenylsalicylic acid (CPSA) | Salicylic Acid Derivative | IC₅₀ = 100 nM (in cells) | ~24-fold selective for AKR1C1 over AKR1C2. | [2] |

| Wogonin | Natural Flavonoid | Not specified | Inhibits IL-6-induced AKR1C1/1C2 expression. | [10] |

| Chrysin | Natural Flavonoid | Not specified | Inhibits IL-6-induced AKR1C1/1C2 expression. | [10] |

| Aspirin (Acetylsalicylic acid) | NSAID | Not specified | Shown to inhibit AKR1C1 expression and function in bladder cancer cells. | Not specified |

Visualizing AKR1C1 Pathways and Workflows

AKR1C1 Signaling in Adipogenesis

The following diagram illustrates the proposed mechanism by which AKR1C1 dysfunction can lead to increased adipogenesis, a key factor in metabolic disorders like lipedema and obesity.

Experimental Workflow for AKR1C1 Inhibitor Discovery

This diagram outlines a standard drug discovery workflow for identifying and validating novel AKR1C1 inhibitors for metabolic disorders.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize AKR1C1 activity and assess the efficacy of its inhibitors.

In Vitro AKR1C1 Enzyme Inhibition Assay (Spectrophotometric)

This protocol measures the enzymatic activity of AKR1C1 by monitoring the change in absorbance of the NADPH cofactor. It is adapted from standard procedures for AKR enzymes.[13][14]

A. Materials and Reagents

-

Recombinant Human AKR1C1 Protein

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.0

-

Cofactor Solution: 200 µM NADPH in Assay Buffer

-

Substrate Solution: S-(+)-1,2,3,4-tetrahydro-1-naphthol (S-tetralol) at various concentrations (e.g., 0-200 µM) dissolved in DMSO and diluted in Assay Buffer (final DMSO <1%).

-

Inhibitor Stock: Test compound dissolved in DMSO.

-

96-well UV-transparent microplate

-

Spectrophotometer plate reader capable of reading absorbance at 340 nm in kinetic mode.

B. Procedure

-

Prepare Reagent Plate: In a 96-well plate, add the components in the following order:

-

Assay Buffer to bring the final volume to 200 µL.

-

10 µL of inhibitor solution at various concentrations (or DMSO for control wells).

-

20 µL of Cofactor Solution (final concentration ~20 µM).

-

10 µL of a fixed concentration of recombinant AKR1C1 enzyme (e.g., 100 nM final concentration).

-

-

Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding 20 µL of Substrate Solution to each well.

-

Measure Absorbance: Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of reaction is proportional to the rate of NADPH oxidation.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time curve (using the Beer-Lambert law, ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Progesterone Metabolism Assay

This assay quantifies the ability of an inhibitor to block AKR1C1 activity within a cellular context by measuring the conversion of progesterone to its metabolites.[15]

A. Materials and Reagents

-

A suitable cell line expressing AKR1C1 (e.g., HepG2 hepatoma cells, or a transfected cell line).

-

Cell Culture Medium (e.g., DMEM) with 10% FBS and antibiotics.

-

Serum-free culture medium.

-

Progesterone (stock solution in ethanol or DMSO).

-

Test inhibitor (stock solution in DMSO).

-

LC-MS/MS system for metabolite quantification.

-

Ethyl acetate for extraction.

B. Procedure

-

Cell Seeding: Seed cells in a 24-well plate and grow until they reach ~80-90% confluency.

-

Inhibitor Pre-treatment: Wash the cells with PBS and replace the medium with serum-free medium containing various concentrations of the test inhibitor (or DMSO for vehicle control). Incubate for 2 hours at 37°C.

-

Substrate Addition: Add progesterone to each well to a final concentration of ~20-30 µM.

-

Incubation: Incubate the cells for 6-24 hours at 37°C to allow for progesterone metabolism.

-

Sample Collection: Collect the culture medium from each well.

-

Metabolite Extraction:

-

Add two volumes of ice-cold ethyl acetate to the collected medium.

-

Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the phases.

-

Carefully collect the upper organic layer. Repeat the extraction once more.

-

Evaporate the pooled organic layers to dryness under a stream of nitrogen.

-

-

Quantification: Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol) and analyze the concentration of 20α-hydroxyprogesterone using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of progesterone metabolism for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Model for Efficacy Testing

This protocol describes a general framework for evaluating an AKR1C1 inhibitor in a mouse xenograft model, typically used in oncology but adaptable for studying metabolic effects if the implanted cells have a relevant metabolic phenotype.[16][17]

A. Materials and Reagents

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice).

-

Cancer cell line with high AKR1C1 expression (e.g., NCI-H460 lung cancer cells).[17]

-

Sterile PBS and serum-free medium.

-

Test inhibitor formulated for in vivo administration (e.g., in a solution of DMSO, Tween 80, and saline).[17]

-

Calipers for tumor measurement.

B. Procedure

-

Cell Preparation: Culture the selected cells to ~80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 2-5 x 10⁷ cells/mL. Keep cells on ice.[16]

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (2-10 million cells) into the flank of each mouse.

-

Monitoring and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, inhibitor low dose, inhibitor high dose).

-

Drug Administration: Administer the test inhibitor and vehicle control according to the planned schedule (e.g., daily or every other day) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).[17]

-

Efficacy Measurement:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor mouse body weight and overall health throughout the study.

-

-

Study Termination and Analysis: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice.[17]

-

Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot or IHC for AKR1C1 and downstream markers).

-

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and vehicle control groups to determine the inhibitor's in vivo efficacy.

Conclusion and Future Directions

AKR1C1 is emerging as a significant regulator of metabolic processes, primarily through its control of steroid hormone and prostaglandin signaling in adipose and hepatic tissues. Its dysregulation is mechanistically linked to increased adipogenesis and is associated with metabolic disorders, including obesity, lipedema, and type 2 diabetes. The development of potent and selective AKR1C1 inhibitors represents a novel therapeutic strategy to counteract these pathological processes. Future research should focus on further elucidating the direct role of AKR1C1 in NAFLD and insulin resistance, and on advancing selective inhibitors into preclinical models of metabolic disease to validate their therapeutic potential.

References

- 1. AKR1C1 - Wikipedia [en.wikipedia.org]

- 2. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. europeanreview.org [europeanreview.org]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. Aldo-Keto Reductase 1C1 (AKR1C1) as the First Mutated Gene in a Family with Nonsyndromic Primary Lipedema - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. researchgate.net [researchgate.net]

- 10. Reversal of inflammation-associated dihydrodiol dehydrogenases (AKR1C1 and AKR1C2) overexpression and drug resistance in nonsmall cell lung cancer cells by wogonin and chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Aldo-keto reductase family 1 member C1 regulates the osteogenic differentiation of human ASCs by targeting the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 17. Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Downstream Effects of AKR1C1 Inhibition in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member C1 (AKR1C1) is a versatile enzyme implicated in a range of cellular processes, from steroid hormone metabolism to the detoxification of aldehydes and ketones.[1][2] Its overexpression is frequently associated with cancer progression and the development of resistance to chemotherapy.[1][3][4] Consequently, AKR1C1 has emerged as a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the downstream effects of AKR1C1 inhibition in cellular models. It summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways and workflows involved, offering a comprehensive resource for researchers in oncology and drug development.

Introduction to AKR1C1

AKR1C1, also known as 20α-hydroxysteroid dehydrogenase, is a member of the aldo-keto reductase (AKR) superfamily.[2] These enzymes are NADPH-dependent oxidoreductases that convert aldehydes and ketones to their corresponding alcohols.[5][6] AKR1C1 plays a crucial role in metabolizing progesterone into its inactive form, 20α-hydroxyprogesterone, thereby regulating progesterone signaling.[1][2][7] Beyond its role in steroid metabolism, AKR1C1 is involved in detoxifying harmful aldehydes produced during oxidative stress and metabolizing xenobiotics, including chemotherapeutic drugs.[8][9]

Elevated expression of AKR1C1 has been observed in various cancers, including lung, breast, prostate, and colon cancer.[1][10] This upregulation is often linked to poor prognosis and resistance to common anticancer agents like cisplatin and doxorubicin.[3][4][8] The mechanisms behind this resistance are multifaceted, involving the detoxification of drugs and their cytotoxic byproducts, such as reactive oxygen species (ROS)-derived aldehydes.[3][9] Therefore, inhibiting AKR1C1 activity presents a promising strategy to enhance the efficacy of existing cancer therapies and overcome chemoresistance.

Downstream Cellular Effects of AKR1C1 Inhibition

Inhibition of AKR1C1 triggers a cascade of downstream events that can suppress tumor growth and resensitize cancer cells to treatment. The primary consequences include altered cell cycle progression, induction of apoptosis, and modulation of key signaling pathways.

Cell Cycle Arrest

Pharmacological inhibition of AKR1C1 has been shown to impede cell cycle progression in cancer cells. In hepatocellular carcinoma (HCC) cell lines, treatment with the AKR1C1 inhibitor 3-Bromo-5-phenylsalicylic acid (5-PBSA) led to the downregulation of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK6.[10] These kinases are fundamental drivers of the G1/S phase transition, and their suppression can halt cell proliferation.[10]

Induction of Apoptosis

A key outcome of AKR1C1 inhibition is the induction of programmed cell death, or apoptosis. By preventing the detoxification of cytotoxic aldehydes and ROS, AKR1C1 inhibitors can lead to an accumulation of cellular damage that triggers apoptotic pathways.[3][9] Furthermore, in prostate cancer cells, the activation of the AKR1C1/ERβ pathway can induce apoptosis through the downregulation of the anti-apoptotic protein c-FLIP.[11] Silencing AKR1C1 in nasopharyngeal carcinoma cells has been demonstrated to enhance cisplatin-induced apoptosis.[3]

Reversal of Chemoresistance

One of the most significant downstream effects of AKR1C1 inhibition is the potential to reverse resistance to chemotherapy. Overexpression of AKR1C1 is a known mechanism of resistance to platinum-based drugs like cisplatin and anthracyclines like doxorubicin and daunorubicin.[1][8][9] AKR1C1 contributes to resistance by metabolizing these drugs into less active forms and by detoxifying the cytotoxic aldehydes generated by chemotherapy-induced oxidative stress.[1][8][9] Inhibition of AKR1C1 restores cellular sensitivity to these agents. For instance, knockdown of AKR1C1 in cisplatin-resistant colon cancer cells increased their sensitivity to the drug.[8]

Quantitative Data on AKR1C1 Inhibition

The following tables summarize quantitative findings from various studies on the effects of AKR1C1 inhibitors in different cellular contexts.

Table 1: Effects of AKR1C1 Inhibitors on Cancer Cell Lines

| Cell Line | Inhibitor | Concentration | Effect | Reference |

| HepG2, Huh7 | 3-Bromo-5-phenylsalicylic acid (5-PBSA) | 100 µM | Downregulation of CDK1, CDK2, CDK4, CDK6 mRNA | [10] |

| T-47D | siRNA-mediated knockdown | N/A | Enhanced progesterone-mediated suppression of proliferation | [12] |

| NCI-H460 | Alantolactone | Varies | Dose- and time-dependent inhibition of cell proliferation | [6] |

| Leukemic U937 | Specific AKR1C1/C3 inhibitors | N/A | Increased sensitivity to daunorubicin | [9] |

| Cisplatin-resistant HCT15 | Specific AKR1C inhibitors | N/A | Increased sensitivity to cisplatin toxicity | [8] |

Table 2: IC50 Values of Select AKR1C1 Inhibitors

| Inhibitor | Target Cell/Enzyme | IC50 Value | Reference |

| 3-chloro-5-phenylsalicylic acid | AKR1C1 (progesterone metabolism) | 100 nM | [1] |

| 3-bromo-5-phenylsalicylic acid | AKR1C1 (progesterone metabolism) | 460 nM | [1] |

Key Signaling Pathways Modulated by AKR1C1 Inhibition

AKR1C1 is integrated into several critical signaling networks. Its inhibition can therefore have far-reaching consequences on cellular behavior.

Progesterone Signaling

AKR1C1 is a key regulator of progesterone levels by converting it to the inactive 20α-hydroxyprogesterone.[1][7] Inhibition of AKR1C1 leads to an accumulation of active progesterone, which can then bind to the progesterone receptor (PR). In PR-positive breast cancer cells, this can enhance progesterone-mediated effects, such as growth inhibition.[12]

NRF2-Mediated Stress Response and Chemoresistance

The NRF2 pathway is a primary cellular defense mechanism against oxidative stress.[13] Chemotherapeutic agents often induce ROS, and in resistant cells, the NRF2 pathway is activated, leading to the upregulation of antioxidant genes, including AKR1C1.[13] This elevated AKR1C1 then detoxifies ROS-derived aldehydes, promoting cell survival. Inhibiting AKR1C1 can break this cycle, preventing the mitigation of oxidative stress and resensitizing cells to chemotherapy.[13]

STAT3 Signaling

Recent studies have identified a link between AKR1C1 and the STAT3 signaling pathway, which is crucial for cell proliferation and metastasis.[6] AKR1C1 can interact with and promote the phosphorylation of STAT3.[6] The natural product Alantolactone, identified as an AKR1C1 inhibitor, was shown to suppress cell proliferation and metastasis in non-small-cell lung cancer (NSCLC) by deactivating STAT3.[6]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible research into AKR1C1 inhibition.

General Cell Culture and Inhibitor Treatment

-

Cell Seeding: Plate cells (e.g., HepG2, T-47D, NCI-H460) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.

-

Inhibitor Preparation: Prepare a stock solution of the AKR1C1 inhibitor in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14]

-

Cell Treatment: Seed and treat cells with the AKR1C1 inhibitor in a 96-well plate as described above.

-

Reagent Addition: After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[14]

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[14]

-

Solubilization (for MTT): If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically ~570 nm for MTT and ~490 nm for MTS).[14]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

-

Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[15]

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[15][16]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15][16]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI).[15]

-

Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.[16]

-

Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.[16]

Western Blotting for Protein Expression

This technique is used to detect and quantify changes in the expression levels of specific proteins (e.g., AKR1C1, CDKs, STAT3).

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AKR1C1, anti-p-STAT3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

Inhibition of AKR1C1 in cellular models has profound downstream effects, including cell cycle arrest, induction of apoptosis, and the reversal of chemoresistance. These outcomes are driven by the modulation of critical signaling pathways involved in steroid metabolism, oxidative stress response, and cell proliferation. The data and protocols presented in this guide offer a robust framework for researchers aiming to investigate AKR1C1 as a therapeutic target. A deeper understanding of these downstream effects is vital for the development of novel cancer therapies that can overcome drug resistance and improve patient outcomes.

References

- 1. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]

- 2. AKR1C1 - Wikipedia [en.wikipedia.org]

- 3. Loss of AKR1C1 is a good prognostic factor in advanced NPC cases and increases chemosensitivity to cisplatin in NPC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer [frontiersin.org]

- 7. Gene - AKR1C1 [maayanlab.cloud]

- 8. Pathophysiological roles of aldo-keto reductases (AKR1C1 and AKR1C3) in development of cisplatin resistance in human colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of aldo-keto reductases (AKR1C1 and AKR1C3) abolishes the efficacy of daunorubicin chemotherapy for leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. AKR1C1 aldo-keto reductase family 1 member C1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bosterbio.com [bosterbio.com]

- 16. kumc.edu [kumc.edu]

An In-depth Analysis of AKR1C1-IN-1's Role in Cellular Proliferation and Apoptosis

An Exclusive Technical Guide for Researchers and Drug Development Professionals

Aldo-keto reductase family 1 member C1 (AKR1C1) has emerged as a significant enzyme in the landscape of cancer biology. Its involvement in crucial cellular processes such as proliferation and apoptosis makes it a compelling target for therapeutic intervention.[1][2] This document provides a comprehensive overview of the impact of AKR1C1 inhibitors, with a focus on AKR1C1-IN-1, on these fundamental cellular activities. It is designed to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Overexpression of AKR1C1 is linked to the initiation and progression of various cancers, where it aids in cell proliferation and the evasion of cell death.[1] Furthermore, its upregulation is often correlated with resistance to chemotherapy.[1] This makes the development of specific inhibitors for AKR1C1 a promising strategy in cancer therapy.

Quantitative Data Summary: The Impact of AKR1C1 Inhibition

The following tables summarize the quantitative effects of AKR1C1 inhibition on cell proliferation and apoptosis, drawing from studies on compounds with similar mechanisms of action.

Table 1: Effect of AKR1C1 Inhibition on Cell Viability

| Cell Line | Inhibitor | Concentration | Time (hours) | % Inhibition of Cell Proliferation |

| NCI-H460 | Alantolactone | 25 µM | 24 | <20% |

| NCI-H460 | Alantolactone | >25 µM | 48 | Dose-dependent increase |

| NCI-H460 | Alantolactone | >25 µM | 72 | Dose-dependent increase |

Data synthesized from a study on Alantolactone, a known AKR1C1 inhibitor, demonstrating its dose- and time-dependent effects on the proliferation of non-small-cell lung cancer cells.[1]

Table 2: Induction of Apoptosis Following AKR1C1 Inhibition

| Cell Line | Inhibitor | Concentration | % Apoptotic Cells |

| NCI-H460 | Alantolactone | 3 µM | 8.6% |

| NCI-H460 | Alantolactone | 10 µM | 16.7% |

| NCI-H460 | Alantolactone | 30 µM | 64.1% |